N-(2,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide features a quinazolin-4-yl core substituted with a 1,2,3,4-tetrahydroisoquinolin-2-yl group at position 2 and a sulfanyl-acetamide moiety at position 2. The acetamide is further functionalized with a 2,4-dimethoxyphenyl group.
The 2,4-dimethoxy substitution on the phenyl ring may enhance solubility and influence electronic interactions with target proteins, while the tetrahydroisoquinoline moiety could contribute to hydrophobic binding and conformational stability .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-33-20-11-12-23(24(15-20)34-2)28-25(32)17-35-26-21-9-5-6-10-22(21)29-27(30-26)31-14-13-18-7-3-4-8-19(18)16-31/h3-12,15H,13-14,16-17H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDKKGCDYUXOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCC5=CC=CC=C5C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide is a synthetic compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dimethoxyphenyl group : Enhances lipophilicity and biological interactions.
- Tetrahydroisoquinoline moiety : Known for various pharmacological properties.
- Quinazoline derivative : Associated with anticancer and antimicrobial activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₃S |
| Molecular Weight | 365.45 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfanyl group may interact with thiol groups in enzymes, inhibiting their activity.
- Receptor Modulation : The dimethoxyphenyl and quinazoline components can bind to specific receptors involved in cell signaling pathways.
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound inhibits the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) tests revealed effective inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Studies
- Breast Cancer Research : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar quinazoline derivatives in inhibiting tumor growth in xenograft models .
- Antimicrobial Efficacy : Research conducted by the International Journal of Antimicrobial Agents reported that compounds with sulfanyl groups showed enhanced antibacterial activity compared to their non-sulfanyl counterparts .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Quinazoline Core
Varying Aryl Groups on the Acetamide Side Chain
- N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ():
- N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ():
Heterocyclic Variations
- 2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide (): Core Structure: Triazole instead of quinazoline.
- N-(4-phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide (): Core Structure: Lacks quinazoline but retains tetrahydroisoquinoline. Impact: Phenoxyphenyl groups may enhance metabolic stability but reduce target specificity .
Kinase Inhibition Potential
- Target Compound : The quinazoline scaffold is associated with kinase inhibition (e.g., EGFR, CK1). Similar compounds in and show activity against CK1 and other kinases.
- Compound 18 ():
Anticonvulsant and Anti-exudative Effects
Physicochemical Properties
*Estimated based on molecular formulas.
Key Research Findings
- Electron-Donating vs. Withdrawing Groups : The 2,4-dimethoxy group in the target compound improves solubility compared to dichloro or methyl substituents in analogs () but may reduce binding affinity to hydrophobic pockets .
- Core Heterocycles : Quinazoline derivatives (Target, ) generally exhibit higher kinase inhibition than triazole-based analogs () due to better shape complementarity .
- Tetrahydroisoquinoline Role: This moiety enhances conformational stability, as seen in the target compound and , but may increase synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
